molecular formula C20H20BrNO B1394583 (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone CAS No. 914458-53-0

(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Cat. No. B1394583
CAS RN: 914458-53-0
M. Wt: 370.3 g/mol
InChI Key: VNMFYEMDLQQLSM-UHFFFAOYSA-N
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Description

5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, also known as 5-Bromo-1-pentyl-1H-pyrrol-3-yl)naphthalene, is an organic compound with a wide range of applications in scientific research. It is a derivative of naphthalene, a naturally occurring organic compound, and is widely used in organic synthesis. 5-Bromo-1-pentyl-1H-pyrrol-3-yl)naphthalene has been studied for its potential use in medicinal chemistry, as a precursor to pharmaceuticals, and in other areas of research.

Scientific Research Applications

Synthetic Cannabinoid Research

This compound is structurally related to synthetic cannabinoids, which are a group of compounds that mimic the effects of THC, the primary psychoactive component of cannabis . Research in this field focuses on understanding the pharmacological effects of these compounds and their potential therapeutic applications or health risks.

Medicinal Chemistry

The pyrrole moiety within the compound is a common feature in many pharmacologically active molecules. Research in medicinal chemistry explores the synthesis of pyrrole derivatives for potential use as pharmaceuticals. This includes investigating their biological activities, such as antipsychotic, anticancer, and antibacterial properties .

Drug Abuse Monitoring

Compounds similar to “(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone” have been identified in commercial products and are subject to abuse. Scientific research in this area involves the development of analytical methods for the detection and quantitation of these substances in biological samples .

properties

IUPAC Name

(5-bromo-1-pentylpyrrol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO/c1-2-3-6-12-22-14-16(13-19(22)21)20(23)18-11-7-9-15-8-4-5-10-17(15)18/h4-5,7-11,13-14H,2-3,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMFYEMDLQQLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C=C1Br)C(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693739
Record name (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

CAS RN

914458-53-0
Record name (5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
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(5-Bromo-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
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